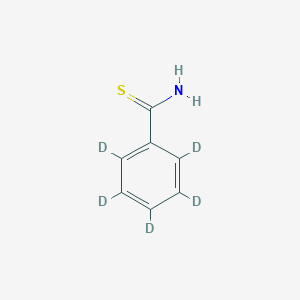

Thiobenzamide-2,3,4,5,6-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiobenzamide-2,3,4,5,6-d5 est une forme deutérée du thiobenzamide, où les atomes d'hydrogène sur le cycle benzénique sont remplacés par du deutérium. Ce composé est souvent utilisé comme réactif isotopique stable dans diverses applications chimiques et biochimiques. Sa formule moléculaire est C7H2D5NS, et sa masse moléculaire est de 142,23 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du thiobenzamide-2,3,4,5,6-d5 implique généralement la deutération du thiobenzamide. Une méthode courante est la réaction du thiobenzamide avec des réactifs deutérés dans des conditions contrôlées pour remplacer les atomes d'hydrogène par du deutérium. Ce processus peut être effectué en utilisant des solvants et des catalyseurs deutérés pour assurer des niveaux élevés d'incorporation du deutérium.

Méthodes de production industrielle

La production industrielle du this compound implique des procédés de deutération à grande échelle. Ces procédés sont optimisés pour un rendement et une pureté élevés, souvent en utilisant des équipements et des techniques spécialisés pour manipuler les composés deutérés. La production est réalisée sous un contrôle qualité strict pour garantir la cohérence et la fiabilité du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le thiobenzamide-2,3,4,5,6-d5 subit diverses réactions chimiques, notamment:

Oxydation: Le thiobenzamide peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction: Il peut être réduit pour former des thiols.

Substitution: Le composé peut subir des réactions de substitution nucléophile, où le groupe thiobenzamide est remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme l'hydrure de lithium aluminium pour la réduction et des nucléophiles comme les amines pour les réactions de substitution. Les réactions sont généralement effectuées à des températures et des pressions contrôlées pour assurer la formation du produit souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les thiols et les thiobenzamides substitués. Ces produits sont souvent utilisés comme intermédiaires dans la synthèse de molécules plus complexes.

Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique:

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Dans les systèmes biologiques, le thiobenzamide peut être métabolisé pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires, entraînant divers effets biochimiques. Les atomes de deutérium dans le this compound peuvent influencer la vitesse de ces réactions métaboliques, fournissant des informations sur les mécanismes réactionnels et les voies impliquées .

Applications De Recherche Scientifique

Thiobenzamide-2,3,4,5,6-d5 has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of thiobenzamide-2,3,4,5,6-d5 involves its interaction with specific molecular targets and pathways. In biological systems, thiobenzamide can be metabolized to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The deuterium atoms in this compound can influence the rate of these metabolic reactions, providing insights into the reaction mechanisms and pathways involved .

Comparaison Avec Des Composés Similaires

Composés similaires

Thiobenzamide: La forme non deutérée du thiobenzamide, utilisée dans des applications similaires mais sans les avantages du marquage au deutérium.

N,N,2,4,6-pentaméthyl-thiobenzamide: Un dérivé du thiobenzamide stériquement encombré ayant des propriétés structurelles et chimiques uniques.

Unicité

Le thiobenzamide-2,3,4,5,6-d5 est unique en raison de son marquage au deutérium, qui offre des avantages distincts en spectroscopie RMN et dans les études métaboliques. La présence d'atomes de deutérium permet un suivi plus précis du composé dans les voies biochimiques et offre des informations sur les mécanismes réactionnels qui ne sont pas possibles avec des composés non deutérés.

Propriétés

Formule moléculaire |

C7H7NS |

|---|---|

Poids moléculaire |

142.24 g/mol |

Nom IUPAC |

2,3,4,5,6-pentadeuteriobenzenecarbothioamide |

InChI |

InChI=1S/C7H7NS/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)/i1D,2D,3D,4D,5D |

Clé InChI |

QIOZLISABUUKJY-RALIUCGRSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=S)N)[2H])[2H] |

SMILES canonique |

C1=CC=C(C=C1)C(=S)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Alpha-(3,4-Dichlorophenyl)-2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazole-1-ethanol](/img/structure/B12315189.png)

![[(2S)-1-Aminopropan-2-yl]diethylamine](/img/structure/B12315200.png)

![Tert-butyl N-[1-(hydrazinecarbonyl)-3-methylbutyl]carbamate](/img/structure/B12315202.png)

![Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-](/img/structure/B12315243.png)

![N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B12315261.png)

![tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate](/img/structure/B12315263.png)